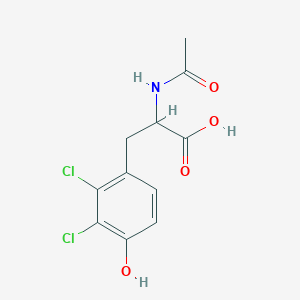
2-Acetamido-3-(2,3-dichloro-4-hydroxyphenyl)propanoic acid
Vue d'ensemble
Description
2-Acetamido-3-(2,3-dichloro-4-hydroxyphenyl)propanoic acid (2-AAPA) is a synthetic organic compound that has been studied for its potential applications in a variety of scientific fields. 2-AAPA is a chiral molecule, meaning it has two mirror image forms, and has the molecular formula C10H10Cl2NO4. It is a white crystalline solid that is soluble in water, ethanol and other organic solvents.
Applications De Recherche Scientifique
Antimalarial Activity
A study by Werbel et al. (1986) synthesized a series of compounds including derivatives of 2-Acetamido-3-(2,3-dichloro-4-hydroxyphenyl)propanoic acid, demonstrating significant antimalarial potency against Plasmodium berghei in mice and exhibiting properties encouraging clinical trials in humans (Werbel et al., 1986).
Antibacterial Properties
Naito et al. (1987) reported on the synthesis and structure-activity relationships of BMY-28100 and its analogs, including 2-Acetamido derivatives. These compounds showed enhanced activity against Gram-positive organisms compared to cephalexin and cefaclor (Naito et al., 1987).
Synthesis of Compounds Related to Chloramphenicol
Kao (1956) focused on the synthesis of compounds structurally varying from chloramphenicol, including 3-[o-dichloro (or monochloro-) acetamino-p-nitro-plenyl]-propanol, for investigating the relationship between biological action and chemical constitution of antibiotics (Kao, 1956).
Anti-Aging Composition for Skin Care
Wawrzyniak et al. (2016) developed an anti-aging composition utilizing 3-(4-hydroxyphenyl)propanoic acid amide, demonstrating significant anti-aging effects in preventing skin wrinkles (Wawrzyniak et al., 2016).
Radiosynthesis of Herbicides
Latli and Casida (1995) explored the synthesis of a chloroacetanilide herbicide using 2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide, a compound related to 2-Acetamido-3-(2,3-dichloro-4-hydroxyphenyl)propanoic acid, to study its metabolism and mode of action (Latli & Casida, 1995).
Synthesis of Novel Cephalosporins
Sakagami et al. (1987) synthesized a series of 3-methylthio-3-cephem-4-carboxylic acids, including 7-[R-2-amino-2-(3-chloro-4-hydroxyphenyl)acetamido]-3-methylthio-3-cephem-4-carboxylic acid, showing promising oral antibiotic activity (Sakagami et al., 1987).
Enhancement of Reactivity in Polybenzoxazine
Trejo-Machin et al. (2017) investigated 3-(4-Hydroxyphenyl)propanoic acid as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, showing potential in a wide range of applications (Trejo-Machin et al., 2017).
Synthesis of Antitumor Compounds
Xiong Jing (2011) synthesized enantiomers of 2-(2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl)propanoic Acid, showing selective anti-tumor activities (Xiong Jing, 2011).
Furoquinolinone and Angelicin Derivatives Synthesis
Ye et al. (2012) combined the oxidative dearomatization of 3-(3-alkynyl-4-hydroxyphenyl)propanoic acid with a cascade catalyzed reaction to prepare furoquinolinone and angelicin derivatives (Ye et al., 2012).
Propriétés
IUPAC Name |
2-acetamido-3-(2,3-dichloro-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO4/c1-5(15)14-7(11(17)18)4-6-2-3-8(16)10(13)9(6)12/h2-3,7,16H,4H2,1H3,(H,14,15)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBSXKREJBGKJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=C(C(=C(C=C1)O)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-3-(2,3-dichloro-4-hydroxyphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Diethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B1521562.png)
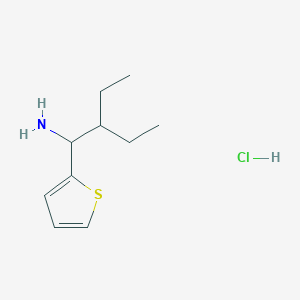
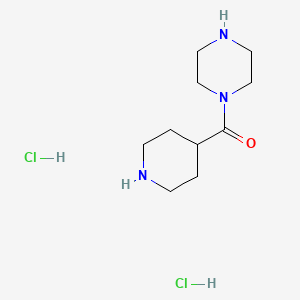
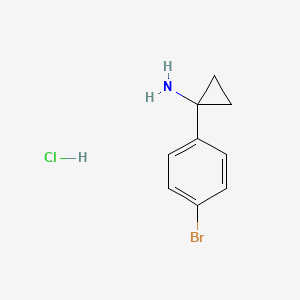
![1-[(Tert-butoxy)carbonyl]-4-methoxypiperidine-4-carboxylic acid](/img/structure/B1521570.png)

![Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1521573.png)

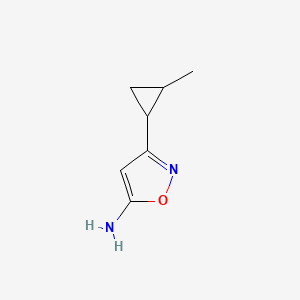
![[4-(4-Bromophenyl)oxan-4-yl]methanamine](/img/structure/B1521579.png)

![1-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1521583.png)
![{1-[(3-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521584.png)